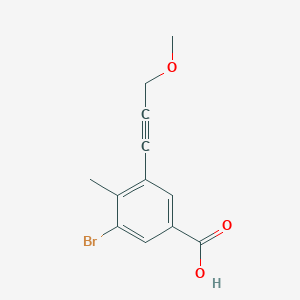












|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9](I)[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].C(N(CC)CC)C.[CH3:20][O:21][CH2:22][C:23]#[CH:24]>C1COCC1.CC(OC)(C)C.O.[Cu](I)I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:24]#[C:23][CH2:22][O:21][CH3:20])[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6] |^1:42,61|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=O)O)C=C(C1C)I
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCC#C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 20° C.
|
|
Type
|
WASH
|
|
Details
|
the organic washed with further water
|
|
Type
|
ADDITION
|
|
Details
|
The combined aqueous layers were mixed with further MTBE and 5 N HCl
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 1M HCl, twice with 3% w/v sodium bisulfite and finally with water
|
|
Type
|
CONCENTRATION
|
|
Details
|
The resultant solution was concentrated to ˜0.38 M
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=C(C(=O)O)C=C(C1C)C#CCOC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |